Stereochemical Mandate: (2R,3S) Configuration as the Exclusive Scaffold for Cyclohexylnorstatine-Based Renin Inhibitors
The (2R,3S) absolute configuration is explicitly required as the N-terminal building block for the orally active human renin inhibitor KRI-1314, which incorporates (2R,3S)-3-amino-4-cyclohexyl-2-hydroxybutyric acid (cyclohexylnorstatine). The inhibitor containing this (2R,3S)-configured residue inhibited human plasma renin with an IC₅₀ of 4.7 × 10⁻⁹ mol/L and Japanese monkey plasma renin with an IC₅₀ of 2.4 × 10⁻⁸ mol/L, and produced a 10–20 mmHg drop in mean blood pressure in orally dosed monkeys over a 5-hour period [1][2]. By contrast, the (2S,3R) enantiomer is directed toward the bestatin aminopeptidase inhibitor scaffold, while the (2R,3R) allo-diastereomer (CAS 60538-18-3) is employed for hepatitis A virus 3C cysteine proteinase inhibitors—demonstrating that each stereoisomer gates access to a distinct therapeutic target class [3].
| Evidence Dimension | Stereochemical specificity for renin inhibitor pharmacophore construction |
|---|---|
| Target Compound Data | (2R,3S)-configured cyclohexylnorstatine-containing renin inhibitor: human plasma renin IC₅₀ = 4.7 × 10⁻⁹ mol/L; oral efficacy confirmed in primate model |
| Comparator Or Baseline | (2S,3R)-configured scaffold: utilized for bestatin (aminopeptidase inhibitor, Ki = 2–6 × 10⁻⁸ M for AP-B/leucine aminopeptidase); (2R,3R)-configured scaffold: utilized for hepatitis A virus 3C protease inhibitors. No renin inhibitor activity reported for these alternative configurations. |
| Quantified Difference | Only the (2R,3S) configuration yields the cyclohexylnorstatine transition-state isostere geometry recognized by renin's active site. Switch to (2S,3R) or (2R,3R) redirects biological target selectivity entirely. |
| Conditions | In vitro human and Japanese monkey plasma renin inhibition assays; in vivo oral administration to common marmosets |
Why This Matters
Procurement of the correct (2R,3S) stereoisomer directly determines whether the resulting peptidomimetic targets renin (antihypertensive) versus aminopeptidases (immunomodulatory/anticancer) versus viral proteases (antiviral).
- [1] Iizuka, K., Kamijo, T., Harada, H., Akahane, K., Kubota, T., Umeyama, H., & Kiso, Y. (1989). Design and synthesis of an orally potent human renin inhibitor containing a novel amino acid, cyclohexylnorstatine. Journal of the Chemical Society, Chemical Communications, 1678–1680. View Source
- [2] Iizuka, K., Kamijo, T., Harada, H., Akahane, K., Kubota, T., Umeyama, H., & Kiso, Y. (1990). Orally potent human renin inhibitors derived from angiotensinogen transition state: design, synthesis, and mode of interaction. Journal of Medicinal Chemistry, 33(10), 2707–2714. View Source
- [3] ChemicalBook. (2025). H-D-allo-Thr-OMe HCl (CAS 60538-18-3): Used to prepare inhibitors of hepatitis A virus 3C cysteine proteinase. View Source
